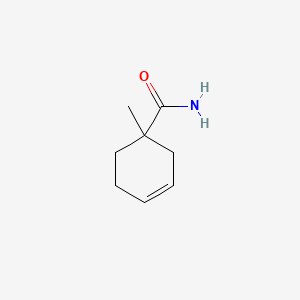

1-メチル-3-シクロヘキセン-1-カルボン酸アミド

概要

説明

3-Cyclohexene-1-carboxamide, 1-methyl- is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Cyclohexene-1-carboxamide, 1-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexene-1-carboxamide, 1-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

私は、「3-Cyclohexene-1-carboxamide, 1-methyl-」としても知られる「1-メチルシクロヘキセン-3-エン-1-カルボン酸アミド」の具体的な科学研究用途を見つけるために検索を行いました。しかし、検索結果は、6〜8のユニークなアプリケーションの直接リストを提供していません。代わりに、類似の化合物を含むさまざまな化学反応や変換について言及しており、有機合成や触媒などの分野での潜在的な用途を示唆しています。この化合物または類似の化合物が適用される可能性のある分野を以下に示します。

有機合成

この化合物は、関連する化合物から出発してシクロヘキセンカルボン酸アミド誘導体を取得した研究で示されているように、新規な二環式ラクトン誘導体の合成に使用される可能性があります .

触媒

水素化脱硫やオレフィン水素化などの触媒プロセスでは、類似の化合物が転位を起こし、さまざまな分岐した環状オレフィンを生成することが観察されています .

化学選択的還元

カルボン酸アミドの化学選択的還元は、合成化学における挑戦的ながらも貴重な変換です。 高度に安定なカルボン酸アミドを、敏感な官能基の存在下で選択的に還元する能力は、学術化学者と産業化学者の両方にとって非常に重要です .

Safety and Hazards

将来の方向性

The future directions for “3-Cyclohexene-1-carboxamide, 1-methyl-” could involve further exploration of efficient and enantioselective hydrolases for the biosynthesis of CHCA from methyl 3-cyclohexene-1-carboxylate (CHCM), as well as target-oriented screening from soil samples and gene mining from genome databases .

作用機序

Target of Action

It’s worth noting that cyclohexene derivatives have been found to interact with glycosidases . Glycosidases are a crucial group of enzymes that facilitate the hydrolytic cleavage of glycosidic bonds . They play essential roles in numerous biochemical pathways linked to various metabolic disorders and diseases .

Mode of Action

It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions . In these reactions, hydroxymethyl (−CH2OH) and amide (−CONHR) groups attached to the cyclohexene ring were found to be effective in product formation .

Biochemical Pathways

It’s known that glycosidases, which cyclohexene derivatives can interact with, play essential roles in numerous biochemical pathways . These pathways are linked to various metabolic disorders and diseases including diabetes, viral and bacterial infections, lysosomal storage disorders, and cancer .

Result of Action

It’s known that cyclohexene derivatives can undergo bromination and epoxidation reactions, leading to the formation of new compounds .

生化学分析

Biochemical Properties

The biochemical properties of 3-Cyclohexene-1-carboxamide, 1-methyl- are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with a bacterial carboxylesterase (CarEst3) identified by genome mining . CarEst3 was found to efficiently hydrolyze racemic methyl 3-cyclohexene-1-carboxylate (rac-CHCM) with a nearly symmetric structure for the synthesis of (S)-CHCM . This interaction suggests that 3-Cyclohexene-1-carboxamide, 1-methyl- may play a role in enzymatic reactions involving carboxylesterases.

Molecular Mechanism

Its interaction with carboxylesterases suggests that it may exert its effects at the molecular level through enzyme inhibition or activation

Metabolic Pathways

Given its interaction with carboxylesterases, it is plausible that this compound could be involved in metabolic pathways mediated by these enzymes .

特性

IUPAC Name |

1-methylcyclohex-3-ene-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c1-8(7(9)10)5-3-2-4-6-8/h2-3H,4-6H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTVNOWJTFRSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC=CC1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60989089 | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69352-89-2 | |

| Record name | 3-Cyclohexene-1-carboxamide, 1-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069352892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methylcyclohex-3-ene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60989089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。